tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate
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Overview
Description
tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a synthetic organic compound with the molecular formula C₁₁H₁₈N₂O₃ It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and unique framework in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the strained bicyclic structure.
Introduction of the carbamate group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the carbamate or carbamoyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, where functional groups are introduced or replaced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), under inert atmosphere.
Major Products:
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe in biological studies to investigate the function of enzymes and receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with unique mechanical and chemical properties.
Polymer Chemistry: It can be incorporated into polymers to enhance their stability and performance.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can fit into specific binding sites, enhancing the compound’s affinity and specificity. The carbamate and carbamoyl groups can form hydrogen bonds and other interactions with the target, modulating its activity.
Comparison with Similar Compounds
- tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate
- tert-butyl N-(3-aminobicyclo[1.1.1]pentanyl)carbamate
Comparison:
- Structural Differences: While these compounds share the bicyclo[1.1.1]pentane core, they differ in the functional groups attached to the core. For example, the acetyl derivative has an acetyl group instead of a carbamoyl group.
- Reactivity: The presence of different functional groups affects the reactivity and chemical behavior of these compounds. The carbamoyl group in tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate makes it more suitable for reactions involving nucleophiles and electrophiles.
- Applications: The unique combination of the bicyclo[1.1.1]pentane core and the carbamoyl group in this compound provides distinct advantages in drug development and materials science compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-9(2,3)16-8(15)13-11-4-10(5-11,6-11)7(12)14/h4-6H2,1-3H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOBNRFUZBYFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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